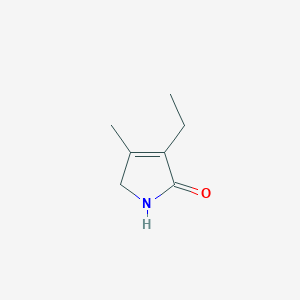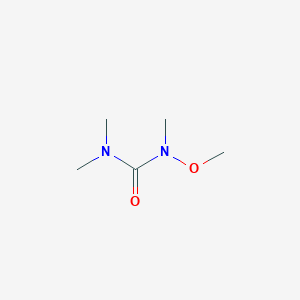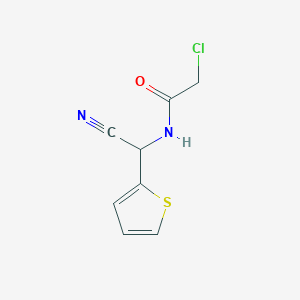
3-Ethyl-4-methyl-3-pyrrolin-2-one
Overview
Description
3-Ethyl-4-methyl-3-pyrrolin-2-one: is a five-membered α,β-unsaturated lactam derivative. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol . This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
3-Ethyl-4-methyl-3-pyrrolin-2-one, also known as 3-Ethyl-4-methyl-3-pyrroline-2-one, is primarily used as a precursor for the synthesis of glimepiride , an antidiabetic drug . Glimepiride is a sulfonylurea drug that targets the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells .
Mode of Action
The compound interacts with its target by being metabolized into active metabolites that bind to the SUR1 receptor. This binding inhibits the efflux of potassium ions, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the pancreatic beta cells .
Biochemical Pathways
The action of this compound affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels . The downstream effects include increased glycogenesis, glycolysis, and protein synthesis, and decreased gluconeogenesis .
Pharmacokinetics
It has a high bioavailability and a long half-life, allowing for once-daily dosing .
Result of Action
The primary molecular effect of this compound is the stimulation of insulin release, leading to decreased blood glucose levels . On a cellular level, it promotes the uptake of glucose into cells, particularly muscle and adipose cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, factors such as diet, exercise, and stress levels can influence blood glucose levels and thus the efficacy of the compound . The compound should be stored in a dry environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylamine Route: One of the synthetic routes involves the use of allylamine as a starting material.
4-Methoxybenzylamine Route: Another method employs 4-methoxybenzylamine, utilizing a ring-closing-metathesis strategy.
Industrial Production Methods:
- The industrial production methods for 3-Ethyl-4-methyl-3-pyrrolin-2-one are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under appropriate conditions, but detailed information on the reagents and conditions is limited.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Conditions for substitution reactions would depend on the specific substituents involved.
Major Products:
- The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
Comparison with Similar Compounds
- 3-Ethyl-4-methyl-2-oxo-3-pyrroline
- 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- 3-Ethyl-4-methyl-3-pyrrolin-2-one is unique due to its specific structure and the presence of both ethyl and methyl groups on the pyrrolinone ring. This structural uniqueness contributes to its specific reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357558 | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-36-9 | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystallization of 3-Ethyl-4-methyl-3-pyrrolin-2-one?
A1: Interestingly, attempts to crystallize this compound from an older commercial source resulted in the formation of a unique co-crystal. This co-crystal consists of a 1:1 ratio of this compound and its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione []. This finding highlights the potential for unexpected molecular interactions even with well-known compounds.
Q2: How does the structure of the co-crystal of this compound and 3-ethyl-4-methyl-3-pyrroline-2,5-dione look like?
A2: The co-crystal forms a unique tetrameric structure within its crystal lattice. Two molecules of this compound dimerize and serve as the core. This dimer is then flanked on each side by a molecule of 3-ethyl-4-methyl-3-pyrroline-2,5-dione. The entire tetramer is held together by hydrogen bonds []. This specific arrangement provides insights into the potential intermolecular interactions of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)










